molecular formula C12H12N2O3 B2835160 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1105547-86-1

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2835160
CAS No.: 1105547-86-1
M. Wt: 232.239
InChI Key: JTUMMXIPTKTCHV-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1105547-86-1) is a high-purity chemical compound supplied for life science and pharmaceutical research . This molecule, with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, features a pyrrolidine-2-carboxylic acid scaffold substituted with a 4-cyanophenyl group and a hydroxyl group . The presence of both hydrogen bond donor/acceptor sites and an aromatic nitrile group makes this compound a valuable, multifunctional building block in medicinal chemistry . Researchers utilize this structure as a precursor for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents. Its structural features are often employed to interact with biological targets, potentially mimicking proline in enzyme-inhibitor complexes. The compound is provided as a powder and should be stored at room temperature . For research purposes only. Not for diagnostic, therapeutic, or any human use. Request a certificate of analysis and safety data sheet from the supplier for detailed quality and handling information .

Properties

IUPAC Name

1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-6-8-1-3-9(4-2-8)14-7-10(15)5-11(14)12(16)17/h1-4,10-11,15H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMMXIPTKTCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-cyanobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, followed by hydroxylation and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of less toxic reagents are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

The compound has been investigated for its role as a potential drug candidate in treating various conditions, particularly cancers characterized by specific genetic mutations:

  • Inhibition of PD-L1 : Recent studies have highlighted the compound's ability to disrupt the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. It has shown comparable binding affinities to known PD-L1 antagonists, indicating its potential as a therapeutic agent in cancer treatment .
CompoundBinding Affinity (nM)Activity
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid~27PD-L1 inhibitor
BMS1166~8PD-L1 inhibitor

Biological Evaluation

The compound has been evaluated for its biological activity in various assays:

  • In Vitro Assays : Studies utilizing Jurkat T cells demonstrated that the compound enhances T-cell receptor (TCR) activation by disrupting PD-1/PD-L1 binding, leading to increased immune response .
  • Tumor Uptake Studies : Autoradiography studies indicated that the compound preferentially accumulates in tumors expressing PD-L1, which correlates with its binding affinity .

Antiviral Activity

Emerging research suggests that derivatives of this compound may exhibit antiviral properties:

  • Compounds structurally related to this compound have demonstrated potent activity against HIV-1 strains, showcasing their potential as antiviral agents .

Case Study 1: PD-L1 Inhibition

A recent study synthesized several analogs of the compound and tested their efficacy against PD-L1. The results showed that these compounds could effectively inhibit the PD-1/PD-L1 interaction, which is critical for T-cell evasion by tumors. The study provided insights into the structural modifications needed to enhance binding affinity and selectivity .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of compounds related to this compound. It was found that certain derivatives exhibited significant inhibitory effects against HIV-1 with low cytotoxicity, highlighting their potential for therapeutic use in viral infections .

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Benzenesulphonyl)-4-hydroxypyrrolidine-2-carboxylic acid (3n)

  • Key Differences: Replaces the 4-cyanophenyl group with a benzenesulphonyl moiety.
  • Properties : High yield (99.99%), melting point (159.0°C), and distinct FTIR peaks for SO2NH (1195, 1158 cm⁻¹) and C=O (1714 cm⁻¹) .

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic Acid

  • Key Differences : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), with additional fluorine at the 2-position.
  • Properties : Molecular weight 248 g/mol; the larger ring size increases conformational flexibility, which may affect binding to biological targets .

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid

  • Key Differences : Benzodioxine sulfonyl substituent introduces a fused aromatic system.
  • Properties: Molecular formula C13H15NO7S; the sulfonyl group and benzodioxine ring enhance steric bulk and electronic effects, influencing reactivity in coupling reactions .

Functional Group Variations

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Dibenzyl Amide

  • Key Differences : Carboxylic acid replaced with a dibenzyl amide.
  • Properties : Molecular weight 310.39 g/mol; optical activity ([α]D = -58.0° in CH2Cl2). The amide group reduces acidity and may improve membrane permeability in drug design .

(2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic Acid

  • Key Differences : Hydroxyl group at C4 replaced with a ketone.
  • Implications : The ketone introduces a reactive electrophilic site, enabling further functionalization (e.g., reductive amination) .

Stereochemical Variations

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid

  • Key Differences : Stereochemistry at C4 (cis vs. trans in other analogs).
  • Properties : Boiling point 486.9°C, density 1.416 g/cm³. The cis configuration may influence hydrogen-bonding patterns in crystal structures .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid

  • Properties : Optical activity ([α]D = -71.1° in CH2Cl2). The trans stereochemistry is critical for enantioselective synthesis in PROTAC development .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid C12H12N2O3 232.24 N/A Cyano, hydroxyl, carboxylic acid
1-(Benzenesulphonyl)-4-hydroxypyrrolidine-2-carboxylic acid C11H13NO5S 283.29 159.0 Sulphonyl, hydroxyl, carboxylic acid
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic Acid C13H13FN2O2 248.26 N/A Cyano, fluoro, carboxylic acid

Biological Activity

1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyanophenyl group and a hydroxyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways associated with cancer proliferation, inflammation, and neuroprotection.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial in cancer therapy.
  • Receptor Modulation : It may act on neurotransmitter receptors, suggesting possible applications in neurological disorders.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Antioxidant Properties : It has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases through modulation of neuronal signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in breast and lung cancer cell lines
AntioxidantScavenging of DPPH radicals
NeuroprotectiveReduced neuronal apoptosis in vitro

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways involved in its biological activities.
  • Formulation Development : To enhance bioavailability and therapeutic outcomes.

Q & A

Q. Key Finding from Analogous Studies :

  • Derivatives with para-substituted aryl groups (e.g., 4-cyanophenyl) exhibit enhanced metabolic stability compared to ortho-substituted analogs .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:
While direct safety data for this compound is limited, analogous pyrrolidine derivatives require:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Spill Management : Neutralize acidic/carboxylic residues with sodium bicarbonate .
  • Waste Disposal : Follow EPA guidelines for nitrile-containing waste .

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